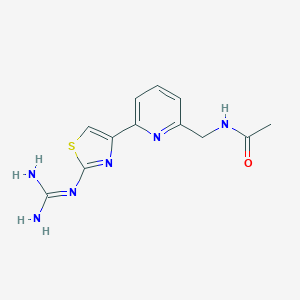

4-Apgt

描述

Background and Significance of 4-Apgt in Chemical Biology Research

Research into this compound has primarily highlighted its potential biological activities, particularly in the context of gastrointestinal health. Studies have investigated its properties as an anti-ulcer agent and its activity against Helicobacter pylori, a bacterium known to be a key factor in the recurrence of ulcers. researchgate.nethelsinki.fiacs.org The significance of this compound in chemical biology research stems from its identification as a compound exhibiting potent inhibitory effects on gastric lesions induced by nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin (B1665792) and indomethacin (B1671933). helsinki.firesearchgate.netnih.gov Furthermore, it has demonstrated strong gastric antisecretory activity and the ability to prevent the reduction of gastric mucosal blood flow caused by aspirin in animal models. helsinki.firesearchgate.netnih.gov Its activity as a histamine (B1213489) H2-receptor antagonist has also been noted. researchgate.nethelsinki.finih.gov These findings position this compound as a molecule of interest in the study of gastric physiology and the development of agents targeting related disorders.

Historical Perspective of this compound Discovery and Initial Characterization

The emergence of this compound in scientific literature appears significantly in studies from the 1990s and early 2000s focused on the synthesis and evaluation of guanidinothiazole derivatives for their anti-ulcer and anti-Helicobacter pylori properties. researchgate.nethelsinki.fiacs.orgresearchgate.netnih.gov A key publication detailing the synthesis and initial pharmacological characterization of this compound (referred to as compound 8) and related 2-guanidino-4-pyridylthiazoles is found in the Journal of Medicinal Chemistry in 1994. helsinki.firesearchgate.netnih.gov The synthesis of this compound is described as a multi-step process, typically involving the reaction of pyridine-2-carboxaldehyde with 2-aminothiazole (B372263), followed by the introduction of the acetamidomethyl and guanidino functionalities. ontosight.aiacs.org Initial characterization involved in vivo evaluations in rat models to assess its efficacy against experimentally induced gastric lesions and its impact on gastric acid secretion and mucosal blood flow. helsinki.firesearchgate.netnih.gov These early studies established this compound as a compound with promising gastroprotective and antisecretory activities.

Current Research Landscape and Unaddressed Questions Regarding this compound

Based on the available search information, the primary focus of research involving this compound has been its characterization as a potential anti-ulcer and anti-Helicobacter pylori agent, largely documented in studies from the late 20th and early 21st centuries. researchgate.nethelsinki.fiacs.orgresearchgate.netnih.gov While its significant biological activities in these areas were demonstrated, a comprehensive overview of the current, extensive research landscape specifically dedicated solely to this compound in recent years is not readily apparent in the provided results.

The available literature highlights its initial promise based on observed biological effects. However, specific unaddressed questions about this compound itself, such as detailed mechanisms of action beyond general H2 antagonism or anti-H. pylori effects, potential off-target activities not explored in the initial studies, comprehensive pharmacokinetic and pharmacodynamic profiles, or investigations into alternative therapeutic applications, are not explicitly detailed as current research gaps in the reviewed sources. The extent of ongoing fundamental research into the chemical properties or novel synthetic routes for this compound beyond its initial development for anti-ulcer applications is also not clearly defined. Therefore, based on this information, the current research landscape appears to be primarily informed by the historical studies, and explicit, widely documented unaddressed questions specific to this compound as a standalone research focus are not prominent in these results.

Detailed Research Findings: Anti-Ulcer Activity

Early research characterized the anti-ulcer activity of this compound (compound 8) in rat models. The following table summarizes some of these findings in comparison to control substances like famotidine (B1672045) and ranitidine (B14927). helsinki.firesearchgate.netnih.gov

| Compound | Activity Against Aspirin-Induced Gastric Lesions (Rat Model) | Activity Against Indomethacin-Induced Gastric Lesions (Rat Model) | Gastric Antisecretory Activity | Effect on Aspirin-Induced Gastric Mucosal Blood Flow (Rat Model) |

| This compound (8) | Potent inhibitory activity helsinki.firesearchgate.netnih.gov | Potent inhibitory activity helsinki.firesearchgate.netnih.gov | Strong activity helsinki.firesearchgate.netnih.gov | Prevented reduction helsinki.firesearchgate.netnih.gov |

| Famotidine | Inferior to this compound helsinki.firesearchgate.netnih.gov | Not specified in comparison helsinki.firesearchgate.netnih.gov | Active helsinki.firesearchgate.netnih.gov | No significant effect helsinki.firesearchgate.netnih.gov |

| Ranitidine | Inferior to this compound helsinki.firesearchgate.netnih.gov | Not specified in comparison helsinki.firesearchgate.netnih.gov | Active helsinki.firesearchgate.netnih.gov | Aggravated blood flow helsinki.firesearchgate.netnih.gov |

Note: The data presented in this table are based on findings reported in the cited studies and provide a comparative overview of activities in specific animal models.

Structure

3D Structure

属性

CAS 编号 |

135450-94-1 |

|---|---|

分子式 |

C12H14N6OS |

分子量 |

290.35 g/mol |

IUPAC 名称 |

N-[[6-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]pyridin-2-yl]methyl]acetamide |

InChI |

InChI=1S/C12H14N6OS/c1-7(19)15-5-8-3-2-4-9(16-8)10-6-20-12(17-10)18-11(13)14/h2-4,6H,5H2,1H3,(H,15,19)(H4,13,14,17,18) |

InChI 键 |

AOCMLOWDFAEKJE-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |

规范 SMILES |

CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |

同义词 |

4-(6-(acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole 4-APGT |

产品来源 |

United States |

Synthetic Strategies and Chemical Modifications of 4 6 Acetamidomethyl Pyridin 2 Yl 2 Guanidinothiazole 4 Apgt

Retrosynthetic Analysis of 4-Apgt

Retrosynthetic analysis is a strategy used in organic synthesis to transform a target molecule into simpler precursor structures by imagining a series of disconnections. leah4sci.comacs.org This process works backward from the desired product to identify potential starting materials and reaction pathways. For this compound, a retrosynthetic analysis would likely involve identifying key disconnections that simplify the molecule while suggesting plausible bond-forming reactions in the forward synthetic direction.

Considering the structure of this compound, potential disconnections could involve breaking the bond between the pyridine (B92270) and thiazole (B1198619) rings, or disassembling the functional groups (acetamidomethyl and guanidino) from their respective rings. The presence of the thiazole ring with a guanidino substituent and a pyridine ring with an acetamidomethyl substituent suggests that precursors containing these core structures or easily modifiable functionalities would be key synthons in a retrosynthetic approach. ontosight.ai

Multi-Step Synthetic Pathways for this compound

The synthesis of this compound is described as a multi-step process. ontosight.ai This typically involves sequential reactions to build the complex molecular structure from simpler starting materials.

Initial Condensation Reactions: Pyridine-2-carboxaldehyde with 2-Aminothiazole (B372263)

While the direct condensation of pyridine-2-carboxaldehyde with 2-aminothiazole is mentioned as a general step in the synthesis of this compound, specific detailed procedures for this exact reaction sequence leading directly to a precursor of this compound were not extensively detailed in the search results. ontosight.ai However, the formation of thiazole rings often involves the condensation of a compound containing a carbonyl group adjacent to a leaving group (such as an α-halocarbonyl compound) with a thiourea (B124793) derivative or 2-aminothiazole itself. lboro.ac.ukgoogle.comrsc.org

One related synthesis involves the reaction of 2-acetamidomethyl-6-bromoacetylpyridine with thiourea in ethanol (B145695) under reflux conditions to yield 4-[6-(acetamidomethyl)pyridin-2-yl]-2-aminothiazole. This product is a key intermediate in the synthesis of this compound, demonstrating a method for forming the thiazole ring and attaching it to the pyridine core with the acetamidomethyl group already present on the pyridine. acs.org

Introduction of the Acetamidomethyl Group

The acetamidomethyl group is attached to the pyridine ring at the 6-position. The synthesis of intermediates leading to this compound indicates that this group can be introduced onto the pyridine core before or during the formation of the thiazole ring. For instance, the intermediate 2-acetamidomethyl-6-bromoacetylpyridine already contains this group. acs.org This suggests that a functional group handle on the pyridine ring, such as a methyl group or a leaving group, is modified to incorporate the acetamidomethyl moiety. Acetylation reactions are common methods for introducing the acetamido functionality.

Introduction of the Guanidino Group

The guanidino group is attached to the thiazole ring at the 2-position. The synthesis of 4-[6-(acetamidomethyl)pyridin-2-yl]-2-aminothiazole, an intermediate, places an amino group at the 2-position of the thiazole ring. acs.org The conversion of a 2-aminothiazole to a 2-guanidinothiazole typically involves reaction with a guanidinylating reagent. google.com For example, the reaction of 4-[6-(acetamidomethyl)pyridin-2-yl]-2-aminothiazole with 3-benzoylthiourea has been reported as a step towards introducing a modified guanidine-like structure, which could subsequently be transformed into the desired guanidino group. acs.org

Utilization of Readily Available Precursors in this compound Synthesis

The synthesis of this compound utilizes readily available precursors. While specific starting materials for all steps were not comprehensively listed, the synthesis of the intermediate 4-[6-(acetamidomethyl)pyridin-2-yl]-2-aminothiazole from 2-acetamidomethyl-6-bromoacetylpyridine and thiourea suggests these compounds or their precursors are accessible. acs.org Thiourea is a common and readily available chemical. The pyridine precursor, 2-acetamidomethyl-6-bromoacetylpyridine, would itself be synthesized from simpler pyridine derivatives.

Based on the literature, a key intermediate in the synthesis of this compound is 4-[6-(acetamidomethyl)pyridin-2-yl]-2-aminothiazole. acs.orgmolaid.com This compound, with CAS number 135450-47-4, serves as a direct precursor for the introduction of the guanidino group. molaid.com Another related precursor mentioned is 4-[6-(acetamidomethyl)pyridin-2-yl]-2-(thioureido)thiazole (CAS 135450-50-9). molaid.com

A simplified representation of a potential synthetic sequence based on the identified intermediates is shown below:

| Step | Reactants | Product |

| 1 | 2-acetamidomethyl-6-bromoacetylpyridine, Thiourea | 4-[6-(acetamidomethyl)pyridin-2-yl]-2-aminothiazole |

| 2 | 4-[6-(acetamidomethyl)pyridin-2-yl]-2-aminothiazole, Guanidinylating Reagent | 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole |

Note: This table represents a generalized pathway based on identified intermediates and common synthetic transformations. Specific reagents and conditions for the final guanidino introduction may vary.

Optimization of this compound Synthesis Yield and Purity

Optimization of chemical synthesis aims to maximize the yield and purity of the desired product while minimizing reaction time, cost, and environmental impact. lboro.ac.ukosti.govnih.gov For complex molecules like this compound, optimization can involve refining reaction conditions such as temperature, solvent, reaction time, reagent stoichiometry, and catalyst selection. osti.govnih.gov

While detailed optimization studies specifically for this compound synthesis were not extensively found, general principles of synthesis optimization apply. Techniques such as design of experiments (DoE) can be employed to systematically investigate the impact of multiple variables on reaction outcomes. osti.gov Transitioning from batch synthesis to continuous flow chemistry has also been shown to enhance yields and improve the environmental footprint in the synthesis of active pharmaceutical ingredients. lboro.ac.uk Purification methods, such as recrystallization or chromatography, are crucial for obtaining the final product in high purity. lboro.ac.ukacs.org pH-induced crystallization is one such purification method that can streamline the process. lboro.ac.uk

Achieving high yield and purity is essential for the potential applications of this compound. acs.org Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and assess the purity of synthesized compounds. acs.org

Derivatization Strategies for this compound Analogues

Derivatization strategies for compounds like this compound are crucial in medicinal chemistry for exploring the impact of structural changes on biological activity, a process known as Structure-Activity Relationship (SAR) studies. While detailed, specific derivatization strategies and synthetic routes solely focused on this compound analogues are not extensively detailed in the immediately available search results, insights can be drawn from SAR studies conducted on related series of guanidinothiazole and 2-guanidino-4-pyridylthiazole derivatives, which include this compound helsinki.finih.govresearchgate.netresearchgate.net.

Design Principles for Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies involving guanidinothiazole derivatives, structurally related to this compound, aim to understand how modifications to different parts of the molecule influence its activity. Based on research on similar compound series, key areas for structural modification and the general principles guiding these changes can be inferred:

Modifications to the Guanidino Group: The guanidino group is a prominent feature of this compound and related active compounds helsinki.finih.gov. Studies on 2-alkylguanidino-4-furylthiazoles, for instance, demonstrated that the introduction of alkyl substituents on the guanidino moiety led to a significant increase in antimicrobial activity, with the activity correlating with alkyl chain length helsinki.firesearchgate.net. This suggests that modifications to the guanidino group in this compound could significantly impact its interaction with biological targets, potentially affecting potency and selectivity.

Modifications to the Thiazole Ring: The thiazole ring serves as a central scaffold linking the guanidine (B92328) and the substituted pyridine moieties ontosight.ai. While specific SAR on thiazole ring modifications in this compound derivatives is not detailed, studies on other thiazole-containing compounds indicate that substitutions on the thiazole ring can influence physicochemical properties and interactions with binding sites nih.govjpbsci.com.

Modifications to the Pyridine Ring and its Substituent: In this compound, a 6-(acetamidomethyl)pyridine group is attached to the thiazole ring ontosight.ai. Research on 2-guanidino-4-pyridylthiazole derivatives, including this compound, has investigated this part of the molecule helsinki.finih.gov. The nature and position of substituents on the pyridine ring, as well as modifications to the acetamidomethyl group, are likely critical determinants of activity. For example, variations in the group attached to the pyridine ring in related series have been explored to optimize activity against targets like histamine (B1213489) H2 receptors or Helicobacter pylori helsinki.finih.govresearchgate.netresearchgate.net.

Synthetic Routes to Key this compound Analogues

Detailed synthetic routes specifically for a range of "key" this compound analogues are not extensively described within the scope of the provided search results. The synthesis of this compound itself is noted as a multi-step process starting from pyridine-2-carboxaldehyde and 2-aminothiazole, followed by the introduction of the acetamidomethyl and guanidino groups ontosight.ai.

The synthesis of this compound analogues would logically involve variations of this general route or post-synthetic modifications of the this compound structure. Potential strategies could include:

Modification of Starting Materials: Utilizing substituted pyridine-2-carboxaldehydes or modified 2-aminothiazole derivatives in the initial steps could lead to analogues with variations on the pyridine or thiazole rings.

Variations in Introducing Substituents: Employing different reagents or reaction conditions for the introduction of the acetamidomethyl or guanidino groups could yield analogues with modifications at these sites. For instance, using different alkylating or acylating agents could alter the nature of the acetamidomethyl group, and different guanidinylation methods could introduce variations on the guanidine moiety helsinki.firesearchgate.netresearchgate.net.

Late-Stage Functionalization: Chemical reactions performed directly on the this compound molecule could introduce new substituents or modify existing ones.

While the specific synthetic sequences and conditions for generating a library of this compound analogues are not detailed in the search results, the general synthetic methodologies for constructing the core thiazole-pyridine scaffold and introducing the key functional groups provide a basis for designing such routes. The literature on related guanidinothiazole and pyridylthiazole chemistry would be a valuable resource for developing specific synthetic strategies for this compound analogues helsinki.finih.govresearchgate.netresearchgate.net.

Mechanistic Investigations of 4 6 Acetamidomethyl Pyridin 2 Yl 2 Guanidinothiazole 4 Apgt

Enzymatic Inhibition Profiles of 4-Apgt

Investigations into the enzymatic inhibition profiles of this compound have been central to understanding its biological activity. These studies focus on identifying the specific enzymes targeted by this compound and characterizing the nature of these interactions.

Identification of Target Enzymes for this compound

Based on available research, Protein Arginine Methyltransferase 5 (PRMT5) has been identified as a key target enzyme for this compound. Studies have evaluated this compound as an inhibitor of PRMT5. Current time information in Montreal, CA.ontosight.ai PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on various protein substrates, playing roles in numerous cellular processes. nih.govmdpi.com

Kinetic Characterization of Enzyme-4-Apgt Interactions

Kinetic characterization studies are crucial for quantifying the inhibitory potency and mechanism of enzyme inhibitors. While this compound has been evaluated as a PRMT5 inhibitor Current time information in Montreal, CA., specific detailed kinetic parameters such as IC50 or Ki values for the inhibition of PRMT5 by this compound were not available in the provided search results. Such studies typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50) and potentially the inhibition constant (Ki), which provides insight into the binding affinity and inhibition mechanism.

Structural Basis of this compound-Enzyme Binding

Understanding the structural basis of this compound binding to its target enzyme, PRMT5, provides critical insights into the molecular interactions driving inhibition. Structural studies, potentially including X-ray crystallography or advanced modeling, aim to determine how this compound fits into the enzyme's binding site and the specific residues involved in the interaction. Research indicates that a compound, referred to as "compound 4" in one study and highly likely to be this compound or a closely related analog based on the context of the research, binds within a hydrophobic pocket of PRMT5. researchgate.net This pocket is described as being composed of residues such as P311, L312, P314, L319, Y324, F327, P501, V503, I582, Y633, and I635. researchgate.net The binding affinity between this compound and PRMT5 is reported to be influenced by a combination of interaction types, including hydrophobic interactions, salt bridges, hydrogen bonds, and π-π stacking. researchgate.net The binding orientation of this compound within the pocket has been analyzed, showing a specific spatial arrangement. researchgate.net

Protein-Ligand Interaction Dynamics of this compound

Beyond enzymatic inhibition, the broader protein-ligand interaction dynamics of this compound with its target proteins, particularly PRMT5, encompass biophysical characterization and computational modeling approaches to provide a comprehensive view of the binding event.

Biophysical Characterization of this compound-Protein Binding

Biophysical techniques are employed to quantitatively measure the binding affinity and thermodynamics of the interaction between this compound and its target protein, PRMT5. These methods can include techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and others. While biophysical characterization of this compound has been conducted ontosight.ai, specific quantitative binding data (e.g., dissociation constant, Kd) for the interaction between this compound and PRMT5 were not explicitly detailed in the provided search results. Such studies would typically provide valuable data on the strength and nature of the molecular recognition between this compound and PRMT5.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

: A Review of Available Data

This article aims to consolidate the currently available information regarding the mechanistic investigations of the chemical compound 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole, also known as this compound. Based on the available scientific literature, detailed studies specifically focusing on the comprehensive modulation of cellular signaling pathways, in-depth analysis of upstream and downstream signaling events, modulation of kinase and phosphatase activity, and detailed receptor binding and activation studies for this compound appear to be limited or not readily accessible in the public domain.

While the compound 4-(6-(acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has been noted for its potent inhibitory activities against gastric lesions induced by nonsteroidal anti-inflammatory drugs (NSAIDs), such as aspirin (B1665792) and indomethacin (B1671933), and its strong antisecretory activity, the precise molecular mechanisms underlying these effects at the level of detailed cellular signaling cascades are not extensively described in the reviewed literature. ontosight.ai Some research suggests potential histamine (B1213489) H2 receptor antagonist activity, which could contribute to its antisecretory effects. ontosight.ai However, comprehensive data elucidating the specific binding interactions, activation profiles, and subsequent downstream signaling events modulated by this compound in the context of H2 receptor antagonism or other potential receptor interactions were not found.

Therefore, a detailed exposition on the modulation of cellular signaling pathways by this compound, including specific upstream and downstream events, its role in kinase and phosphatase activity modulation, and comprehensive receptor binding and activation studies, cannot be provided based on the currently accessible information. Further research and published studies are needed to fully elucidate the intricate mechanistic actions of this compound at the cellular and molecular levels.

Biological Interactions and Functional Role of 4 6 Acetamidomethyl Pyridin 2 Yl 2 Guanidinothiazole 4 Apgt

Cellular Permeability and Intracellular Distribution of 4-Apgt

Investigations of this compound in Defined Biological Systems

Investigations into the biological effects of this compound have primarily utilized in vivo models, particularly in rats, to assess its impact on gastric function and integrity. helsinki.firesearchgate.netnih.gov These studies have provided evidence of its anti-ulcer and gastric antisecretory properties. helsinki.firesearchgate.netnih.gov

In Vitro Cellular Models for this compound Activity Assessment

While this compound has been evaluated for various biological activities, including histamine (B1213489) H2-receptor antagonism and antimicrobial activity against H. pylori, the specific details regarding the in vitro cellular models employed for these assessments of this compound were not extensively described in the provided information. Studies on related compounds and general approaches to studying gastric acid secretion and H. pylori activity often utilize various cell lines, but the precise cellular models and methodologies applied directly to this compound were not detailed.

Ex Vivo Tissue Models for Functional Characterization of this compound

Research on this compound has included evaluation in animal models to understand its effects on gastric tissue. For instance, studies in rats have demonstrated its potent inhibitory activities against gastric lesions induced by nonsteroidal antiinflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin (B1671933). helsinki.firesearchgate.netnih.gov Furthermore, one study indicated that this compound possessed a preventable ability for the aspirin-induced reduction of gastric mucosal blood flow in rats. helsinki.finih.gov While these findings highlight the compound's effects on gastric tissue, detailed descriptions of specific ex vivo tissue models and the methodologies used for the functional characterization of this compound at this level were not provided in the search results.

Modulation of Biological Processes by this compound

The biological activities observed for this compound suggest its modulation of processes relevant to gastric physiology and pathology, particularly in the context of ulcer formation and acid secretion.

Influence of this compound on Cell Proliferation and Apoptosis Pathways

While this compound has demonstrated protective effects against gastric lesions and has been investigated for anti-ulcer activity, the direct influence of this compound on specific cell proliferation and apoptosis pathways has not been explicitly detailed in the provided literature. The observed gastroprotective effects might indirectly involve mechanisms that support cell survival or regulate cell turnover in the gastric mucosa, but specific research findings on this compound's direct impact on these cellular pathways were not found.

Impact of this compound on Inflammatory Response Mechanisms

This compound's potent inhibitory activities against gastric lesions induced by NSAIDs, which are known to cause gastric injury partly through inflammatory processes, suggest a potential interaction with inflammatory response mechanisms. helsinki.firesearchgate.netnih.govnih.gov Some anti-ulcer agents are known to inhibit inflammation. nih.gov However, the precise impact of this compound on specific inflammatory mediators or pathways was not detailed in the consulted search results.

Perturbations of Metabolic Pathways by this compound

The biological activity of 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole (this compound) is primarily characterized by its interaction with the histamine H2 receptor (HRH2). Research indicates that this compound functions as an antagonist of the histamine H2 receptor. nih.govbindingdb.orgzhanggroup.org This interaction is a key mechanism through which this compound can indirectly influence various physiological and potentially metabolic processes regulated by this receptor.

Histamine H2 receptors are a class of G protein-coupled receptors (GPCRs) that, upon activation by histamine, trigger intracellular signaling cascades, predominantly through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels. These signaling pathways play roles in diverse cellular functions, including the regulation of gastric acid secretion, smooth muscle relaxation, and cardiovascular effects. nih.gov

Antagonism of the histamine H2 receptor by compounds like this compound disrupts the normal signaling initiated by histamine. In the context of metabolic pathways, the most well-documented indirect perturbation relates to gastric function. Histamine is a potent stimulator of gastric acid secretion via H2 receptors on parietal cells in the stomach. nih.gov By blocking these receptors, this compound reduces gastric acid output. nih.gov Gastric acid is essential for protein digestion and the absorption of certain nutrients, thus its reduction can be considered a perturbation of the initial stages of nutrient metabolism.

Studies investigating 2-guanidino-4-pyridylthiazoles, including compounds structurally related to this compound, have demonstrated their potency as histamine H2-receptor antagonists with effects on gastric acid metabolism. nih.gov An IC50 value of 1300 nM has been reported for the interaction linked to this class of compounds and their antiulcer properties, indicating a measurable inhibitory effect on H2 receptor activity. bindingdb.org

While the primary characterized metabolic-related perturbation of this compound in the available literature is linked to its impact on gastric acid secretion via H2 receptor antagonism, it is plausible that the broader involvement of H2 receptor signaling in other tissues could lead to further indirect metabolic effects. However, detailed research findings specifically elucidating comprehensive perturbations of various metabolic pathways (e.g., carbohydrate, lipid, or amino acid metabolism) directly attributable to this compound beyond its known H2 antagonism and its effect on gastric function are not extensively described in the provided sources.

Theoretical Applications and Research Paradigms for 4 6 Acetamidomethyl Pyridin 2 Yl 2 Guanidinothiazole 4 Apgt

Development of 4-Apgt as a Biochemical Assay Probe

Biochemical assays are specialized tools used to measure the catalytic activity of enzymes under defined conditions, playing a crucial role in identifying potential drug candidates and understanding mechanisms of action. anilocus.com The development of a compound like this compound as a biochemical assay probe involves designing and validating assays that utilize the compound to study enzyme activity or other biological processes. Such probes can be instrumental throughout the drug discovery process, from identifying initial hits to optimizing lead compounds. anilocus.combellbrooklabs.com

Assay Design and Validation for Enzyme Activity Studies Utilizing this compound

Designing enzyme activity assays using a compound like this compound requires careful consideration of various factors that influence enzyme activity, such as pH, temperature, ionic strength, and the concentration of all assay components. sigmaaldrich.com The specific activity of an enzyme is highly dependent on these conditions. sigmaaldrich.com Validation of these assays is critical to ensure their reliability, reproducibility, and accuracy, particularly as research progresses towards preclinical and clinical phases. anilocus.comnih.gov Challenges in assay validation can include ensuring reproducibility across different laboratories and meeting stringent regulatory requirements. anilocus.comnih.gov

While specific details on assay design and validation directly utilizing this compound were not extensively detailed in the provided search results beyond its identification as a compound investigated for biological activities including enzyme inhibition, the principles of enzyme assay development and validation are broadly applicable. ontosight.aianilocus.combellbrooklabs.comnih.govresearchgate.net For instance, a general schematic for a biochemical esterase activity assay involves the conversion of a substrate to a detectable product, measured spectrophotometrically. nih.govplos.org Method validation for enzyme activity determination typically examines parameters such as linearity, range, uncertainty, sensitivity, and accuracy. researchgate.net

This compound as a Chemical Tool for Pathway Elucidation

Target Deconvolution Strategies Employing this compound

Target deconvolution is the process of identifying the specific molecular target(s) through which a small molecule exerts its observed biological effect. technologynetworks.comresearchgate.net This is a critical step in drug discovery, particularly for compounds identified through phenotypic screening, where the biological effect is known but the target is not. technologynetworks.comresearchgate.net Various strategies exist for target deconvolution, including affinity chromatography, protein microarrays, and biochemical suppression. technologynetworks.com

If this compound were identified as having a particular biological effect in a phenotypic screen, target deconvolution strategies could be employed to identify the protein(s) it interacts with. Affinity chromatography, for example, involves immobilizing the small molecule and using it to capture binding partners from a protein extract. technologynetworks.com Biochemical suppression involves using the small molecule to inhibit an activity of interest in a protein extract and then fractionating the extract to identify components that can restore the activity. technologynetworks.com These methods, combined with techniques like mass spectrometry, can help pinpoint the molecular target(s) of the compound. technologynetworks.com The identification of drug-target interactions can vary across different cell lines. ox.ac.uk

Mechanism-Based Probe Development Utilizing this compound

Mechanism-based probes are chemical tools designed to interact with their target proteins in a manner that reflects the protein's catalytic mechanism, often forming a covalent bond. nih.govacs.orgrsc.org These probes can be used to monitor enzyme activity directly in complex biological systems, including live cells. nih.govnih.gov Developing a mechanism-based probe based on a compound like this compound would involve incorporating a reactive group into the molecule that specifically interacts with the active site of its target enzyme.

Activity-based probes (ABPs) are a type of mechanism-based probe that can profile enzyme activity in situ. nih.gov ABPs often consist of a reactive group that targets a specific enzyme class and a reporter tag (e.g., fluorescent dye or affinity tag) for detection. nih.govrsc.org The development of ABPs for enzymes like acyl protein thioesterases (APTs) has allowed researchers to investigate their activity in live cells and organisms. nih.govnih.gov If this compound is found to inhibit an enzyme through a specific mechanism, this knowledge could inform the design of a mechanism-based probe derived from this compound to study the activity and regulation of that enzyme in its native environment. nih.govnih.gov

Theoretical Frameworks for this compound's Potential in Disease Research

The investigation of this compound has included its potential use in the treatment of various diseases, particularly its exploration as a histamine (B1213489) H₂-receptor antagonist with gastroprotective effects against NSAID-induced injury. ontosight.ainih.govhelsinki.fi This suggests a theoretical framework for its application in diseases related to gastric acid secretion and mucosal damage.

Furthermore, the broader context of research paradigms in disease research provides theoretical frameworks through which the potential of compounds like this compound can be evaluated. Research paradigms, such as positivism, interpretivism, critical theory, and constructivism, represent different worldviews and philosophical assumptions that guide the research process. rcs.ac.ukresearchgate.netpressbooks.pubksu.edu.saproofed.com Positivist paradigms, often employing quantitative methods, focus on identifying objective realities and measurable phenomena, which aligns with the study of a compound's effect on specific biological targets or disease markers. proofed.com Interpretivist paradigms, using qualitative methods, explore subjective realities and interpretations, which might be relevant in understanding the patient experience in disease. proofed.com Critical theory focuses on social change and power dynamics in relation to health and disease. proofed.com

Conceptual Models of Biological Efficacy for this compound

The conceptual model underpinning the biological efficacy of this compound is primarily centered on its observed activity as a histamine H2-receptor antagonist. nih.govhelsinki.fi Histamine H2 receptors play a crucial role in stimulating gastric acid secretion. By blocking these receptors, compounds like this compound are hypothesized to reduce the production of stomach acid, thereby mitigating damage to the gastric mucosa. nih.govhelsinki.fi

Furthermore, preclinical studies have provided insights into additional mechanisms contributing to this compound's efficacy. Research in rat models demonstrated that this compound exhibited potent inhibitory effects against gastric lesions induced by nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin (B1665792) and indomethacin (B1671933). nih.govhelsinki.fi This suggests a gastroprotective effect beyond simple acid reduction. The compound also showed strong antisecretory activity. nih.govhelsinki.fi A notable finding was its ability to prevent the reduction of gastric mucosal blood flow induced by aspirin in rats. nih.gov This indicates that a component of this compound's biological efficacy may involve maintaining or improving gastric blood flow, which is vital for mucosal integrity and repair. Thus, the conceptual model of this compound's biological efficacy integrates both its function as an H2-receptor antagonist to reduce acid secretion and its direct protective effects on the gastric mucosa, potentially mediated by effects on blood flow.

Detailed research findings from studies evaluating this compound's effects in rats provide empirical support for this conceptual model. The observed reduction in gastric lesions and maintenance of mucosal blood flow in the presence of NSAID challenge highlight the compound's potential through these dual mechanisms. nih.govhelsinki.fi

Predictive Modeling of this compound's Pharmacological Profiles in Preclinical Settings

Predictive modeling plays an increasingly important role in modern preclinical drug discovery and development, utilizing computational methods and algorithms to forecast the pharmacological profiles of compounds. azorobotics.compatheon.com These models can aim to predict various properties, including potential efficacy, absorption, distribution, metabolism, and excretion (ADME) characteristics, and potential interactions. azorobotics.comapheris.com Preclinical models, such as in vitro assays and in vivo animal studies, are crucial for generating data used to build and validate these predictive models. azorobotics.comcrownbio.com

Advanced Analytical Methodologies for 4 6 Acetamidomethyl Pyridin 2 Yl 2 Guanidinothiazole 4 Apgt Research

Spectroscopic Characterization Techniques for 4-Apgt and its Metabolites

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and identifying its metabolites. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for the structural confirmation of synthesized this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR would be used to identify the number and types of hydrogen atoms in the this compound molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns would reveal adjacent proton-proton couplings, helping to piece together the molecular fragments. For instance, distinct signals would be expected for the protons on the pyridine (B92270) ring, the thiazole (B1198619) ring, the acetamido group, and the guanidino group.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the intricate structure of this compound.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | d | 1H | Pyridine-H |

| ~7.8 | t | 1H | Pyridine-H |

| ~7.4 | d | 1H | Pyridine-H |

| ~7.2 | s | 1H | Thiazole-H |

| ~4.5 | d | 2H | -CH₂- |

| ~2.1 | s | 3H | -CH₃ |

| ~9.0 | s | 1H | Acetamido-NH |

| ~7.5 | br s | 4H | Guanidino-NH |

Note: This is a hypothetical representation and actual values would need to be determined experimentally.

Mass Spectrometry (MS) Applications for this compound Quantification and Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and identifying its metabolites by analyzing the mass-to-charge ratio of ionized molecules.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular formula of this compound by providing a highly accurate mass measurement. This is crucial for confirming the elemental composition of the synthesized compound.

Tandem Mass Spectrometry (MS/MS): To identify metabolites, MS/MS would be employed. In this technique, the parent this compound molecule is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information that can be used to identify modifications to the molecule, such as hydroxylation or glucuronidation, which are common metabolic pathways.

Potential Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | Varies | Varies | Cleavage of the acetamidomethyl side chain |

| [M+H]⁺ | Varies | Varies | Fragmentation of the guanidinothiazole ring |

| [M+H]⁺ | Varies | Varies | Loss of the guanidino group |

Note: Specific m/z values would depend on the ionization method and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in this compound. Specific vibrational frequencies would correspond to bonds such as N-H (amines and amides), C=O (amide), C=N (guanidine and thiazole), and C-N. This technique is particularly useful for confirming the presence of key structural motifs.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the conjugated systems within the this compound molecule, such as the pyridine and thiazole rings. The wavelength of maximum absorbance (λmax) would be characteristic of the electronic structure of the compound and could be used for quantitative analysis. nih.gov

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction media or biological samples, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of pharmaceutical compounds like this compound. mdpi.com

Method Development: A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The method would be optimized for parameters such as mobile phase composition, pH, and flow rate to achieve good peak shape and resolution from potential impurities and metabolites.

Quantification: For quantitative analysis, a validated HPLC method with a suitable detector, such as a UV detector set at the λmax of this compound, would be used. A calibration curve would be generated using standards of known concentration to accurately determine the amount of this compound in a sample.

Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Note: These are example parameters and would require optimization.

Gas Chromatography (GC) Methods for this compound Analysis

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Given the likely low volatility and potential for thermal degradation of a complex molecule like this compound, GC analysis would be challenging without derivatization. Derivatization would be required to convert this compound into a more volatile and thermally stable analogue before it could be analyzed by GC. Due to these complexities, HPLC is the more probable and direct method for the analysis of this compound.

Bioanalytical Methods for this compound in Complex Matrices

The quantification of this compound in biological samples such as plasma, serum, or tissue homogenates is essential for pharmacokinetic and pharmacodynamic studies. The low concentrations typically present in these matrices, coupled with the inherent complexity of the biological environment, necessitate the development of highly sensitive and selective bioanalytical methods. Ligand binding assays and immunoassays are powerful techniques that can be tailored for the specific detection of this compound.

Ligand Binding Assays for this compound

Ligand binding assays (LBAs) are a class of analytical procedures that rely on the specific binding of a ligand to a receptor, antibody, or other macromolecule. For a small molecule like this compound, a competitive LBA format is often employed. In this setup, a known amount of labeled this compound (e.g., biotinylated or fluorescently tagged) competes with the unlabeled this compound present in a sample for a limited number of binding sites on a specific capture protein, which could be a target receptor or a specific antibody immobilized on a solid support. The amount of bound labeled this compound is inversely proportional to the concentration of unlabeled this compound in the sample.

The development of a robust LBA for this compound would involve the careful selection of a high-affinity binding partner and the optimization of assay conditions to ensure specificity and sensitivity. Key parameters to be established during method validation, in line with regulatory guidelines, would include accuracy, precision, selectivity, and the lower limit of quantification (LLOQ).

Table 1: Representative Validation Parameters for a Competitive Ligand Binding Assay for this compound in Human Plasma

| Validation Parameter | Acceptance Criteria | Hypothetical Results for this compound LBA |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.1 ng/mL |

| Upper Limit of Quantification (ULOQ) | Within 20% of nominal concentration | 100 ng/mL |

| Intra-assay Precision (%CV) | ≤ 15% | 4.5% - 8.2% |

| Inter-assay Precision (%CV) | ≤ 15% | 6.8% - 11.5% |

| Accuracy (% Bias) | Within ±15% of nominal concentration | -7.3% to 5.4% |

| Selectivity | No significant interference from endogenous matrix components | Compliant |

| Recovery | Consistent and reproducible | 85% - 95% |

Note: The data presented in this table is hypothetical and serves to illustrate the typical performance characteristics of a validated ligand binding assay for a small molecule.

Immunoassays for this compound

Immunoassays are a subset of ligand binding assays that utilize antibodies as the specific binding partners. For the quantification of a small molecule like this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed format. The development of such an assay requires the generation of monoclonal or polyclonal antibodies with high specificity for this compound. This is typically achieved by conjugating this compound as a hapten to a larger carrier protein to elicit an immune response.

In a competitive ELISA for this compound, microplate wells are coated with a this compound-protein conjugate. The biological sample containing this compound is then incubated in the wells along with a specific anti-4-Apgt antibody. The this compound in the sample competes with the immobilized this compound conjugate for binding to the antibody. After a washing step to remove unbound reagents, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added. Finally, a substrate is introduced, and the resulting colorimetric, fluorometric, or chemiluminescent signal is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.

The validation of an immunoassay for this compound would follow similar rigorous guidelines as for other ligand binding assays, ensuring the method is suitable for its intended purpose in preclinical or clinical studies.

Structural Biology Techniques Applied to this compound-Target Complexes

Understanding the precise molecular interactions between this compound and its protein target is crucial for structure-based drug design and for elucidating its mechanism of action. Several high-resolution structural biology techniques can be employed to visualize the this compound-target complex at an atomic level.

X-ray Crystallography of this compound-Bound Proteins

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. To obtain the crystal structure of a this compound-protein complex, the target protein is first expressed, purified, and then co-crystallized with an excess of this compound. Alternatively, crystals of the apo-protein can be soaked in a solution containing this compound.

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded and analyzed to calculate an electron density map of the molecule. This map is then interpreted to build an atomic model of the protein and the bound this compound. The final structure reveals the precise binding mode of this compound, including the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to its binding affinity and specificity. This information is invaluable for optimizing the potency and selectivity of this compound through medicinal chemistry efforts.

Table 2: Illustrative Data from a Hypothetical X-ray Crystallography Study of a Kinase in Complex with this compound

| Parameter | Description |

| PDB ID | (Hypothetical) 9XYZ |

| Resolution | 1.8 Å |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=110.4 |

| Key Interactions | Hydrogen bond from guanidinium (B1211019) group of this compound to Asp145 backbone carbonyl. |

| Pi-stacking interaction between the pyridine ring of this compound and Phe82. | |

| Hydrophobic interactions involving the thiazole ring and a pocket lined by Leu23, Val56, and Ile120. |

Note: This data is for illustrative purposes and represents the type of information obtained from an X-ray crystallography experiment.

Cryo-Electron Microscopy (Cryo-EM) Studies of this compound Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and membrane proteins, which can be challenging to crystallize. For the study of this compound-target complexes, single-particle cryo-EM would be the method of choice. In this approach, a purified solution of the this compound-protein complex is rapidly frozen in a thin layer of vitreous ice. This preserves the native conformation of the complex.

A transmission electron microscope is then used to acquire a large number of images of the randomly oriented particles. These two-dimensional images are computationally classified, aligned, and averaged to reconstruct a three-dimensional electron density map of the complex. Recent advances in detector technology and image processing algorithms have enabled cryo-EM to achieve near-atomic resolution, allowing for the detailed visualization of the this compound binding site and its interactions with the target protein, similar to what can be achieved with X-ray crystallography.

Solution-State Nuclear Magnetic Resonance (NMR) of Macromolecular Complexes with this compound

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of macromolecules in solution, which closely mimics the physiological environment. NMR can be used to identify the binding site of this compound on its target protein and to characterize the conformational changes that may occur upon binding.

A common NMR experiment for studying protein-ligand interactions is the chemical shift perturbation (CSP) or HSQC titration. In this experiment, a series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of an isotopically labeled protein are recorded in the presence of increasing concentrations of this compound. The HSQC spectrum displays a peak for each backbone amide proton-nitrogen pair in the protein. Upon binding of this compound, the chemical environment of the amino acid residues in the binding site is altered, leading to shifts in the positions of their corresponding peaks in the HSQC spectrum. By mapping these chemical shift perturbations onto the protein structure, the binding site of this compound can be identified.

Further NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine intermolecular distance restraints between the protons of this compound and the protons of the protein, providing a detailed picture of the binding orientation and the specific atomic contacts.

Historical Context and Evolution of Research on 4 6 Acetamidomethyl Pyridin 2 Yl 2 Guanidinothiazole 4 Apgt

Early Synthetic Efforts and Structural Confirmation of 4-Apgt

The synthesis of this compound typically involves a multi-step process. ontosight.ai This process includes the reaction of pyridine-2-carboxaldehyde with 2-aminothiazole (B372263), followed by the subsequent introduction of the acetamidomethyl and guanidino functional groups. ontosight.ai While specific details of the earliest reported synthesis of this compound are not extensively detailed in the provided search results, the general synthetic route for 2-guanidino-4-pyridylthiazole derivatives has been explored. For instance, a series of 2-guanidino-4-pyridylthiazole derivatives were synthesized and evaluated in studies focusing on their biological activities. researchgate.nethelsinki.fi Structural confirmation of synthesized compounds in related research has often been achieved through techniques such as NMR analysis. researchgate.net The chemical structure of this compound, comprising the pyridine (B92270) and thiazole (B1198619) rings with their specific substitutions, dictates its properties and potential interactions. ontosight.ai

Paradigmatic Shifts in Understanding this compound's Biological Role

Initial research into 2-guanidino-4-pyridylthiazole derivatives, including this compound, appears to have been driven by an interest in their potential effects on the gastrointestinal system. Early studies evaluated these compounds for activities such as anti-aspirin-ulcer effects, gastric antisecretory activity, and histamine (B1213489) H2-receptor antagonism. researchgate.nethelsinki.fi A study published in 1994 highlighted 4-[6-(acetamidomethyl)pyridin-2-yl]-2-guanidinothiazole (identified as compound 8 in that study) as demonstrating potent inhibitory activities against gastric lesions induced by NSAIDs like aspirin (B1665792) and indomethacin (B1671933), alongside strong antisecretory activity. researchgate.nethelsinki.fi This finding represented a significant point in the understanding of this compound's potential biological role, suggesting its relevance in addressing gastric issues. The research indicated that some compounds in this series showed superior anti-aspirin-ulcer activity compared to then-clinically used H2-antagonists in rat models. researchgate.nethelsinki.fi

Key Milestones in this compound-Related Research Publications and Patents

A key publication marking a significant milestone in this compound research is the 1994 study that detailed the synthesis and evaluation of 2-guanidino-4-pyridylthiazole derivatives, explicitly identifying the potent activities of this compound against gastric lesions and its antisecretory effects. researchgate.nethelsinki.fi This publication, found in the Journal of Medicinal Chemistry, provided detailed research findings on a series of these compounds. helsinki.fi While the search results mention patents in the context of biomedical research and chemical compounds generally mdpi.comresearchgate.netnih.govresearchgate.net, specific patents directly related to the synthesis, composition, or use of this compound were not explicitly detailed within the provided snippets. Research publications, particularly in medicinal chemistry, serve as crucial milestones by disseminating detailed experimental procedures, structural data, and biological evaluation results, thereby influencing subsequent research directions.

Influence of Technological Advancements on this compound Research Trajectories

Technological advancements have played a crucial role in advancing chemical research, including the study of compounds like this compound. Techniques essential for the synthesis and characterization of such organic molecules have evolved over time. For instance, the development and refinement of spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy have been fundamental for confirming the structure of newly synthesized compounds. researchgate.net Advances in chromatographic techniques, such as preparative reverse phase HPLC, have been vital for the purification of synthetic peptides and potentially for purifying complex organic molecules like this compound and its precursors or related compounds. peptide.com Furthermore, technological progress in areas like high-throughput screening and in vitro assay development would have facilitated the evaluation of the biological activities of series of compounds, allowing researchers to identify the most promising derivatives, such as this compound with its noted gastric protective effects. The ability to conduct more efficient and sensitive biological evaluations has undoubtedly influenced the trajectory of research by enabling a deeper understanding of structure-activity relationships within the 2-guanidino-4-pyridylthiazole class.

Conclusion and Future Perspectives on 4 6 Acetamidomethyl Pyridin 2 Yl 2 Guanidinothiazole 4 Apgt

Summary of Key Findings and Contributions of 4-Apgt Research

Research into this compound has primarily focused on its potential as a therapeutic agent, specifically its activity as a histamine (B1213489) H2-receptor antagonist and its gastroprotective effects. Studies have demonstrated that this compound exhibits potent inhibitory activities against gastric lesions induced by nonsteroidal antiinflammatory drugs (NSAIDs) such as aspirin (B1665792) and indomethacin (B1671933) in rat models nih.govresearchgate.net. This includes a notable anti-aspirin-ulcer activity that has been reported as superior to that of some clinically used H2-antagonists in animal models nih.govresearchgate.net. A significant contribution of this compound research is the finding that it possesses the ability to prevent the aspirin-induced reduction of gastric mucosal blood flow in rats, a mechanism that distinguishes it from certain other H2-antagonists like famotidine (B1672045) and ranitidine (B14927) in this specific context nih.govresearchgate.net. These findings suggest this compound's potential as a promising compound for the prevention and treatment of NSAID-induced gastric injury.

Unresolved Questions and Emerging Research Avenues for this compound

Despite the promising initial findings regarding its gastroprotective effects, several unresolved questions surrounding this compound remain, largely due to the limited breadth of publicly available research. The full spectrum of its biological activities beyond histamine H2-receptor antagonism and its precise mechanisms of action in various physiological contexts are not yet fully elucidated. While its effect on gastric mucosal blood flow has been noted, a comprehensive understanding of all pathways and targets involved in its gastroprotective properties is still needed nih.govresearchgate.net. Furthermore, the potential of this compound in other therapeutic areas, suggested by its general classification as a chemical compound with potential biological activities, remains largely unexplored ontosight.ai. Emerging research avenues could involve investigating its interactions with other biological targets, exploring its pharmacokinetic and pharmacodynamic profiles in greater detail, and assessing its potential efficacy in different disease models.

Methodological Advancements Required for Comprehensive this compound Studies

Comprehensive studies on this compound necessitate the application of advanced methodological approaches to address the unresolved questions. While general methodological challenges exist in chemical and biological research, specific requirements for this compound research would involve techniques capable of providing deeper insights into its molecular interactions and biological effects nih.govwordvice.comenago.compubrica.com. This includes the need for detailed in vitro studies using a range of cell-based assays and isolated enzyme systems to fully characterize its activity against the H2 receptor and identify any off-targets. Advanced imaging techniques could be crucial for visualizing its distribution and action in biological systems. Furthermore, sophisticated in vivo models and analytical techniques would be required to thoroughly evaluate its efficacy, understand its metabolism, and assess its impact on relevant physiological pathways. Methodological rigor in study design and data analysis is paramount to ensure the reliability and generalizability of future findings nih.govpubrica.com.

Broader Implications of this compound Research in Chemical Biology and Related Fields

The research on this compound, particularly its demonstrated gastroprotective activity, holds broader implications for chemical biology and related fields. Its identification as a potent H2-receptor antagonist with beneficial effects on gastric mucosal blood flow contributes to the understanding of structure-activity relationships within the thiazole (B1198619) and pyridine (B92270) chemical classes for this therapeutic target nih.govresearchgate.net. This knowledge can inform the rational design and synthesis of novel compounds with improved efficacy oricier profiles. Beyond its direct application as a potential therapeutic, this compound can serve as a valuable chemical probe to investigate the intricate biological processes involved in gastric protection and the pathogenesis of NSAID-induced injury. The study of its interactions at the molecular level can provide fundamental insights into receptor pharmacology and signal transduction pathways. Thus, research on this compound contributes not only to the potential development of new gastroprotective agents but also to the broader advancement of knowledge in chemical biology and medicinal chemistry ukri.orgcsic.es.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。